molecular formula C7H8N4 B1630304 1H-Indazole-5,7-diamine CAS No. 777802-08-1

1H-Indazole-5,7-diamine

Cat. No.: B1630304
CAS No.: 777802-08-1
M. Wt: 148.17 g/mol
InChI Key: JMBYNLZRCROMHI-UHFFFAOYSA-N
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Description

1H-Indazole-5,7-diamine (CAS 777802-08-1) is a high-value chemical intermediate with the molecular formula C 7 H 8 N 4 and a molecular weight of 148.17 g/mol. This compound features an indazole scaffold substituted with two amine groups at the 5 and 7 positions, making it a versatile building block for the synthesis of more complex heterocyclic systems. The indazole nucleus is a recognized privileged structure in medicinal chemistry, known for its widespread pharmacological activities. Indazole-based compounds are frequently explored in drug discovery for their potential as kinase inhibitors, antitumor agents, anti-inflammatory agents, and more. Specifically, closely related diaminoindazole isomers serve as key precursors in the regioselective synthesis of novel polyheterocyclic compounds, such as pyrazolo[3,4-g]quinoxalines and phenazine derivatives, which have shown promising in vitro antiproliferative and protein kinase inhibitory activity in scientific studies. This diamine is intended for use in research and development applications, including pharmaceutical synthesis, mechanistic studies, and as a precursor for generating compound libraries. It is supplied as a solid and should be stored in a cool, dry environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-5,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYNLZRCROMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650589
Record name 1H-Indazole-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777802-08-1
Record name 1H-Indazole-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Therapeutic Potential of 1h Indazole 5,7 Diamine Derivatives

Anti-Cancer Activity

Derivatives of 1H-indazole have demonstrated significant potential as anti-cancer agents, a property attributed to their ability to interfere with various biological processes essential for tumor growth and survival. researchgate.net The indazole moiety serves as a critical pharmacophore in several clinically utilized anti-cancer drugs, highlighting its importance in oncological research.

In vitro Antiproliferative Activity Assessment

The cytotoxic potential of 1H-indazole derivatives has been evaluated against a wide array of human cancer cell lines. These in vitro studies are crucial for determining the concentration at which these compounds can inhibit cancer cell growth by 50% (IC₅₀), a key indicator of antiproliferative potency.

A series of novel indazole derivatives demonstrated interesting antiproliferative effects, with IC₅₀ values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. In one study, a mercapto acetamide-derived indazole, compound 5k, showed a potent inhibitory effect against the Hep-G2 (liver) cancer cell line with an IC₅₀ value of 3.32 µM. nih.gov However, this compound also exhibited high toxicity toward normal cells. nih.gov Subsequent modification led to the synthesis of piperazine-indazole derivatives, among which compound 6o displayed a broad spectrum of activity, particularly against the K562 (chronic myeloid leukemia) cell line with an IC₅₀ of 5.15 µM, while showing significantly lower toxicity to normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.gov

In another study, indazole analogues of curcumin (B1669340) were tested against several cell lines. semanticscholar.org The IC₅₀ values against MCF-7 (breast) cells ranged from 45.97 to 86.24 µM, while against HeLa (cervical) cells, the range was 46.36 to 100 µM. semanticscholar.org These compounds were found to be most effective against WiDr (colon) cells, with IC₅₀ values between 27.20 and 58.19 μM. semanticscholar.org Specifically, compound 3b was highly active against WiDr cells, showing greater cytotoxicity than the reference drugs curcumin and tamoxifen. semanticscholar.org Furthermore, a series of nitro-aryl 1H-indazole derivatives were synthesized, and one compound, HT-28, showed a significant tumoricidal effect on six different tumor cell lines. nih.gov

CompoundCell LineCancer TypeIC₅₀ (µM)Source
Indazole DerivativesA2780Ovarian Cancer0.64 - 17
Indazole DerivativesA549Lung Cancer0.64 - 17
Compound 5kHep-G2Liver Cancer3.32 nih.gov
Compound 6oK562Leukemia5.15 nih.gov
Compound 3bWiDrColon Cancer27.20 semanticscholar.org
Indazole-Curcumin AnaloguesMCF-7Breast Cancer45.97 - 86.24 semanticscholar.org
Indazole-Curcumin AnaloguesHeLaCervical Cancer46.36 - 100 semanticscholar.org

In vivo Antitumor Efficacy Studies

Promising candidates from in vitro screenings have been advanced to in vivo studies using animal models to assess their antitumor efficacy in a whole-organism setting. A 1H-indazole derivative, HT-28, demonstrated significant in vivo antitumor activity at low doses in a CT-26 colon carcinoma allograft model in BALB/c mice. nih.gov Immunohistochemical analysis of the tumor tissue from this study indicated that HT-28 was able to modulate the tumor microenvironment by reducing the expression of the regulatory T-cell marker Foxp3 while enhancing the expression of CD8 (a marker for cytotoxic T-cells) and the pro-inflammatory cytokine TNF-α. nih.gov

In another study, an indazole derivative known as compound 88 showed robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. Furthermore, the potent FLT3 inhibitor 10q, an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivative, not only showed potent antitumor effects in a standard MV4-11 xenograft model but was also effective in mouse models of acquired resistance, including MV4-11/AC220R and BaF3-FLT3-ITD-D835I models.

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which indazole derivatives exert their anti-cancer effects is by inducing programmed cell death, or apoptosis, and by interfering with the normal progression of the cell cycle.

The derivative 6o was confirmed to induce apoptosis in K562 leukemia cells in a concentration-dependent manner. Flow cytometry analysis showed that treatment with 6o led to a significant increase in the population of apoptotic cells. This compound also altered the cell cycle distribution in K562 cells. Similarly, compound 10q, an inhibitor of the FLT3 kinase, was found to induce both cell cycle arrest and apoptosis in FLT3-ITD-positive acute myeloid leukemia (AML) cells.

Further mechanistic studies on a series of polysubstituted indazoles revealed their ability to trigger apoptosis to a significant degree. Several of these compounds caused a block of cells in the S phase of the cell cycle, which is consistent with the inhibition of enzymes involved in DNA synthesis. Another compound from this series, 7d, caused a distinct effect with a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism involving the microtubule system.

Enzyme Inhibition Studies

The therapeutic effects of 1H-indazole derivatives are often rooted in their ability to selectively inhibit specific enzymes that are critical for the progression of diseases like cancer.

Kinase Inhibition (e.g., VEGFR, FLT3, CDK, CLK1, DYRK1A, GSK3)

Protein kinases are a major class of enzymes targeted by 1H-indazole derivatives due to their central role in cell signaling and proliferation. researchgate.net

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a key therapeutic target in acute myeloid leukemia (AML). semanticscholar.org A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were developed as potent FLT3 inhibitors. semanticscholar.org The most potent of these, compound 8r, demonstrated strong inhibitory activity against wild-type FLT3 with an IC₅₀ of 41.6 nM. semanticscholar.org Crucially, it also retained high potency against clinically relevant mutants, with IC₅₀ values of 22.8 nM against FLT3-ITD and 5.64 nM against FLT3-TKD (D835Y). semanticscholar.org Another series, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives, was developed to overcome resistance mutations, with compound 10q showing potent and selective inhibition of FLT3-ITD-positive AML cells.

CDK: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their inhibition is a valid strategy for cancer therapy. A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as an inhibitor of the CDK2/cyclin A complex, with a Kᵢ value of 2.3 µM. Subsequent optimization led to analogues with improved binding affinity and inhibitory activity against various CDK2/cyclin complexes. Patents have also been filed for 2H-indazole derivatives as specific inhibitors of CDK4 and CDK6.

GSK3: Glycogen synthase kinase-3 (GSK-3) is implicated in various pathologies, including mood disorders and neurological diseases. A class of 1H-indazole-3-carboxamide derivatives has been identified as potent GSK-3β inhibitors. Although an initial lead compound suffered from off-target effects, further structural modifications led to compound 14, which retained good GSK-3β inhibitory potency and showed efficacy in an in vivo model of mania.

DYRK1A/CLK1: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC2-like kinase 1 (CLK1) are kinases involved in neurodegenerative diseases. While not direct indazole derivatives, a class of dihydroquinolines with potent dual inhibitory activity against DYRK1A and CLK1 were designed based on structurally analogous kinase inhibitors. Additionally, 7-azaindole (B17877) derivatives, which are structurally related to indazoles, have been reported as DYRK1A inhibitors.

Compound Series/NameTarget KinasePotency (IC₅₀ / Kᵢ)Source
Compound 8rFLT341.6 nM semanticscholar.org
Compound 8rFLT3-ITD22.8 nM semanticscholar.org
Compound 8rFLT3-TKD (D835Y)5.64 nM semanticscholar.org
Tetrahydroindazole Hit (Compound 3)CDK2/cyclin A2.3 µM (Kᵢ)
Compound 14GSK-3βPotent Inhibition
Compound 10qFLT3Potent Inhibition

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of NO by nNOS and iNOS is implicated in neurotoxicity and inflammation, respectively, making selective inhibition a therapeutic goal.

Several 1H-indazole derivatives have been identified as potent NOS inhibitors. 7-Nitro-1H-indazole is a well-characterized inhibitor that shows relative selectivity for the neuronal isoform (nNOS). A series of 7-substituted indazoles were evaluated, revealing that 1H-indazole-7-carbonitrile was equipotent to 7-nitro-1H-indazole and showed a preference for constitutive NOS isoforms (nNOS and eNOS) over the inducible isoform (iNOS). In contrast, 1H-indazole-7-carboxamide was slightly less potent but demonstrated a surprising selectivity for nNOS. The mechanism of inhibition by these compounds appears to be competitive with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin.

Trypanothione (B104310) Reductase Inhibition

The trypanothione system is a unique and essential metabolic pathway in trypanosomatid parasites, such as Trypanosoma and Leishmania, responsible for maintaining redox homeostasis and protecting the parasite from oxidative stress. This pathway is absent in humans, making its key enzymes attractive targets for antiparasitic drug development. nih.gov While Trypanothione Reductase (TR) is a primary target, the enzyme Trypanothione Synthetase (TryS), which catalyzes the production of trypanothione, is also critical for parasite survival. nih.gov

Research has identified indazole derivatives as potent inhibitors of TryS. One study highlighted a phenyl-indazole compound that demonstrated significant inhibitory activity against T. brucei TryS and efficacy against the parasite itself. nih.govresearchgate.net This inhibition disrupts the parasite's ability to manage oxidative damage, leading to its death. nih.gov The findings suggest that the indazole core can serve as a scaffold for developing novel therapeutics for diseases like Human African Trypanosomiasis (sleeping sickness).

CompoundTarget EnzymeTarget OrganismActivity TypeValueReference(s)
Phenyl-indazole derivative 4Trypanothione Synthetase (TryS)T. bruceiEnzyme Inhibition (IC₅₀)140.0 nM nih.gov
Phenyl-indazole derivative 4T. bruceiT. bruceiParasite Efficacy (EC₅₀)5.1 µM nih.gov

Receptor Binding and Modulation

Indazole derivatives have been successfully developed as ligands that bind to and modulate the function of various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, demonstrating their potential in treating a range of conditions.

The 5-HT₃ receptor, a ligand-gated ion channel, is a well-established therapeutic target for the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiation. science.gov Indazoles are a recognized structural class of first-generation 5-HT₃ receptor antagonists. science.gov

A prominent example is Granisetron, an indazole-3-carboxamide derivative. It is a highly potent and selective antagonist of the 5-HT₃ receptor. vu.nl By blocking this receptor in the central and peripheral nervous systems, Granisetron effectively prevents the emetic signals generated by cancer therapies. Its high affinity for the receptor underscores the suitability of the indazole scaffold for designing potent 5-HT₃ antagonists.

CompoundTarget ReceptorBinding Affinity MeasurementValueReference(s)
GranisetronHuman 5-HT₃AK_d (from [³H]granisetron)0.73 nM vu.nl

The CC-chemokine receptor 4 (CCR4) plays a role in inflammatory responses and is implicated in allergic diseases such as asthma and atopic dermatitis. acs.orgacs.org Consequently, CCR4 antagonists are of significant interest as potential anti-inflammatory agents. A series of indazole arylsulfonamides has been developed and identified as potent, allosteric antagonists of the human CCR4 receptor. acs.org

Structure-activity relationship (SAR) studies revealed that substitutions at various positions on the indazole ring significantly impact potency. Methoxy or hydroxyl groups at the C4 position were found to be potent, while only small groups were tolerated at the C5, C6, or C7 positions. acs.org The N1 and N3 positions were also critical for activity. These optimization efforts led to the identification of GSK2239633A, a compound with high potency and good absorption, which was selected for further development. acs.org These antagonists bind to an intracellular allosteric site on the receptor, offering a non-competitive mechanism of inhibition. acs.org

CompoundSubstitution DetailsAntagonist Potency (pIC₅₀)Reference(s)
Indazole AnalogueC4-OMe, N3-(5-chloro-2-thienyl)sulfonamide, N1-(meta-substituted benzyl (B1604629) with α-amino-3-[(methylamino)acyl])>7.6 (High Potency) acs.org
GSK2239633AOptimized indazole arylsulfonamideHigh (Specific value not provided in abstract) acs.org

The adenosine (B11128) A₂A receptor is a G protein-coupled receptor that has gained attention as a therapeutic target for neurodegenerative conditions such as Parkinson's disease. unimi.it A₂A receptor antagonists have been shown to improve memory and motor function in preclinical models. While the development of A₂A receptor antagonists and inverse agonists is an active area of research, the specific investigation of 1H-indazole derivatives for this target is not prominently documented in the reviewed scientific literature. Research has focused on other heterocyclic scaffolds, such as quinazolines, for A₂A receptor antagonism. unimi.it

The melanin-concentrating hormone receptor 1 (MCHr1) is a key regulator of feeding behavior and energy homeostasis, making it an attractive target for the development of anti-obesity therapeutics. researchgate.net Antagonism of this receptor has been shown to reduce food intake and body weight in preclinical models.

Researchers at Takeda Pharmaceutical developed a series of novel, non-basic 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives as MCHr1 antagonists. researchgate.net An initial lead compound, 8a, showed potent binding affinity to the human MCHr1. Further optimization to mitigate potential mutagenicity, by adding a cyclopropyl (B3062369) group to the indazole ring to decrease planarity, led to compound 8l. This modified derivative retained potent MCHr1 antagonism and demonstrated significant anti-obesity effects in diet-induced obese rats, highlighting the therapeutic potential of the indazole scaffold for metabolic disorders. researchgate.net

CompoundTarget ReceptorActivity TypeValueReference(s)
Compound 8aHuman MCHr1Antagonist Activity (IC₅₀)35 nM researchgate.net
Compound 8lHuman MCHr1Antagonist Activity (IC₅₀)Potent (Specific value not provided) researchgate.net

Other Pharmacological Activities

The versatile structure of the indazole nucleus has allowed for its incorporation into compounds exhibiting a wide array of other pharmacological activities. Reviews of the indazole scaffold have highlighted its broad therapeutic potential. nih.govbohrium.comnih.gov

Notable activities reported for various indazole derivatives include:

Anticancer Activity: Compounds such as Niraparib and Axitinib, which contain an indazole core, are approved drugs that function as a PARP inhibitor and a tyrosine kinase inhibitor, respectively, for the treatment of various cancers. bohrium.comnih.gov

Anti-inflammatory Activity: The indazole-containing drug Benzydamine is used as a non-steroidal anti-inflammatory agent for its analgesic and anti-inflammatory properties. bohrium.com

Antimicrobial and Antiparasitic Properties: Beyond the trypanothione system, various indazole derivatives have been explored for their activity against bacteria, fungi, and other parasites. nih.gov

Kinase Inhibition: The indazole structure is a common scaffold in the development of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases. bohrium.com

Central Nervous System (CNS) Activity: Indazole derivatives have been investigated for antidepressant, anti-convulsant, and neuroprotective effects. nih.govbohrium.com

This broad spectrum of activity underscores the importance of the indazole ring as a privileged scaffold in modern drug discovery. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of the 1H-indazole scaffold are well-recognized for their anti-inflammatory and pain-relieving properties. nih.govresearchgate.net Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Benzydamine and Bendazac feature the 1H-indazole core, highlighting its clinical significance. nih.govresearchgate.net The mechanism of action for many indazole-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. researchgate.net

Studies on various indazole derivatives have demonstrated their ability to reduce inflammation in experimental models. For instance, certain aminoindazole derivatives have shown significant, dose-dependent inhibition of carrageenan-induced paw edema in rats, an effect comparable to the standard drug diclofenac. nih.gov This anti-inflammatory action is believed to be connected to the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and free radicals. nih.gov Computational studies using molecular docking have further explored the potential of 1H-indazole analogs to bind effectively with the COX-2 enzyme, suggesting a strong basis for their anti-inflammatory effects. researchgate.net

Table 1: Research Findings on Anti-inflammatory Activity of Select Indazole Derivatives

Compound Class Model/Target Key Findings Reference
Aminoindazoles Carrageenan-induced paw edema (in vivo) Dose-dependent reduction in inflammation. nih.gov
1H-Indazole Analogs Cyclooxygenase-2 (COX-2) (in silico) Showed significant binding affinity in molecular docking studies. researchgate.net

Antimicrobial and Antifungal Activity

The indazole nucleus is a key structural motif in the development of new antimicrobial and antifungal agents. nih.govnih.gov Research has shown that various synthetic derivatives of indazole exhibit potent activity against a range of bacterial and fungal pathogens. nih.gov

For example, a series of N-methyl-3-aryl indazoles has demonstrated notable activity against bacterial strains such as Escherichia coli and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Similarly, certain 3-methyl-1H-indazole derivatives have shown significant antibacterial effects against Bacillus subtilis and E. coli. nih.gov The mechanism of action for these compounds can vary, with some studies suggesting that they may interfere with essential microbial enzymes, such as DNA gyrase. pnrjournal.com In the realm of antifungal research, 3-phenyl-1H-indazole derivatives have been identified as having broad anticandidal activity, proving effective against C. albicans and miconazole-resistant C. glabrata species. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Indazole Derivatives

Derivative Class Target Organism(s) Observed Activity Reference
N-methyl-3-aryl indazoles E. coli, B. megaterium, C. albicans Dominant in-vitro antimicrobial activity. nih.gov
5-nitro-1H-indazole derivatives Aspergillus niger, Staphylococcus aureus Potent activity with significant zones of inhibition. nih.gov

Antiviral Activity (e.g., HIV Protease Inhibition)

The structural versatility of the indazole scaffold has made it a target for the development of antiviral therapeutics, including those aimed at inhibiting the human immunodeficiency virus (HIV). nih.govnih.gov While specific research into 1H-Indazole-5,7-diamine derivatives for HIV protease inhibition is not widely documented, the broader class of indazoles has shown promise.

Research into other heterocyclic compounds with structural similarities has yielded potent inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.gov For example, a series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were developed as novel agents against the Hepatitis C virus (HCV), with some showing high potency and selectivity. nih.gov This demonstrates the potential of the 1H-indazole framework to serve as a basis for designing inhibitors of viral enzymes. The general antiviral potential of indazoles underscores the rationale for exploring specifically substituted derivatives, such as those from the this compound class, for activity against viruses like HIV.

Antioxidant Properties

Indazole derivatives have been investigated for their antioxidant capabilities. Antioxidants are crucial for mitigating cellular damage caused by oxidative stress from free radicals. The natural world offers examples of indazole alkaloids, such as nigellicine (B1251354) and nigeglanine (B1252215) found in Nigella species, which are associated with antioxidant properties. nih.gov

Table 3: Antioxidant Activity of Investigated Indazole Derivatives

Compound Assay Key Finding Reference
5-Aminoindazole Lipid Peroxidation Inhibition Produced 81.25% inhibition at 200µg/ml. nih.gov
6-Nitroindazole Lipid Peroxidation Inhibition Produced 78.75% inhibition at 200µg/ml. nih.gov

Antihypertensive Properties

The indazole scaffold is present in compounds that have been explored for their potential to manage hypertension. researchgate.net The cardiovascular effects of these derivatives are linked to various mechanisms, including the antagonism of adrenergic receptors.

For instance, specific 1H-indole-7-carboxamide compounds, which share structural similarities with indazoles, were found to reduce blood pressure in spontaneously hypertensive rats (SHR). In vitro studies of these compounds indicated that they act as non-selective β-adrenergic receptor antagonists. Other indazole-related molecules have been shown to lower blood pressure in different rat models of hypertension, suggesting that the core structure can be modified to target pathways involved in blood pressure regulation. The extracts of Nigella sativa, containing indazole alkaloids, have also been traditionally explored for their antihypertensive effects. nih.gov

Structure Activity Relationship Sar Studies for 1h Indazole 5,7 Diamine Derivatives

Influence of Substituents at N1, N2, and C3 Positions on Biological Activity

Substitutions on the pyrazole (B372694) portion of the indazole ring have a profound effect on the molecule's interaction with biological targets.

N1 and N2 Positions: The regioselective placement of substituents at the N1 or N2 nitrogen atoms is a critical determinant of biological activity. In many kinase inhibitors, for example, the N1-H of the indazole ring acts as a crucial hydrogen bond donor to the hinge region of the kinase. Alkylation or acylation at N1 can block this interaction, but it can also be used to orient other parts of the molecule or to improve pharmacokinetic properties. Conversely, substitution at the N2 position can alter the vector and projection of other substituents, potentially leading to interactions with different pockets within the target protein. The choice between N1 and N2 substitution is a key strategic decision in the design of indazole-based drugs like Niraparib and Pazopanib. nih.govnih.gov

C3 Position: The C3 position is one of the most frequently modified sites in SAR studies of indazoles. chim.it The introduction of various functional groups at C3 can directly influence binding affinity and selectivity. For instance, the 1H-indazole-3-amine and 1H-indazole-3-amide motifs are known to be effective fragments for binding to the hinge region of kinases. mdpi.combohrium.com In the drug Entrectinib, a 3-aminoindazole derivative, this moiety plays a central role in its potent activity against anaplastic lymphoma kinase (ALK). nih.gov Attaching different groups, such as aromatic rings, alkyl chains, or more complex side chains, allows for the exploration of nearby hydrophobic pockets and the formation of additional interactions that can enhance potency. mdpi.combohrium.com

PositionType of SubstituentGeneral Impact on Biological ActivityExample Compound Class
N1 H (unsubstituted)Often acts as a hydrogen bond donor to the protein hinge region.Kinase Inhibitors
N1/N2 Alkyl, Aryl GroupsCan modulate solubility, metabolic stability, and steric interactions.Various
C3 Amine/AmideCan serve as a key hinge-binding element. nih.govmdpi.comKinase Inhibitors (e.g., Entrectinib)
C3 Aromatic RingsCan interact with hydrophobic pockets adjacent to the primary binding site.Various

Impact of Functionalization at Aromatic Ring Positions (C4, C5, C6, C7)

Functionalization of the benzene (B151609) ring of the indazole scaffold is a primary strategy for modulating potency, selectivity, and physicochemical properties. For the 1H-Indazole-5,7-diamine scaffold, the C5 and C7 positions are already occupied by electron-donating amino groups. Further modifications would target the C4 and C6 positions.

Substituents at these positions can influence the electronic environment of the entire ring system, affecting the pKa of the pyrazole nitrogens and the hydrogen bonding capacity of the diamine groups. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) at C4 or C6 can fine-tune the molecule's properties. For example, in the development of kinase inhibitors, substitution at the C5 and C6 positions has been shown to be critical for achieving high activity and selectivity. chim.itmdpi.com The specific placement of these groups can exploit small subpockets in the target protein, leading to enhanced binding affinity.

Role of Diamine Moiety in Ligand-Target Interactions

The 5,7-diamine moiety is a distinguishing feature of the this compound scaffold and is predicted to play a pivotal role in molecular recognition. Primary aromatic amines are potent hydrogen bond donors and can also function as acceptors. This allows them to form strong, directional interactions with specific amino acid residues on a target protein, such as the side chains of aspartic acid, glutamic acid, or serine, as well as with the peptide backbone.

In the context of an enzyme's active site, these interactions can anchor the ligand in a specific orientation, which is crucial for potent inhibition. The presence of two such groups at the C5 and C7 positions offers multiple attachment points, potentially leading to a significant increase in binding affinity and residence time compared to monosubstituted analogues. Furthermore, these polar amine groups are expected to enhance the aqueous solubility of the compound, a favorable property for drug candidates.

Conformational Analysis and Flexibility of the Indazole Scaffold

The indazole scaffold itself is a rigid, planar bicyclic system. This inherent rigidity is often advantageous in drug design because it reduces the entropic penalty paid upon binding to a target, as the molecule does not need to "freeze" into a specific conformation. researchgate.net This can contribute to higher binding affinity.

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key binding interactions of a parent molecule.

Scaffold Hopping: This involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. The indazole scaffold itself is often considered a bioisostere of indole. nih.gov A potential scaffold hop for this compound could involve replacing it with other diamino-substituted bicyclic heterocycles, such as benzimidazoles, indoles, or quinolines, to explore new intellectual property space and potentially improve drug-like properties. nih.gov

Bioisosteric Replacements: This strategy involves the substitution of specific functional groups with other groups that have similar physical or chemical properties, leading to a molecule that retains the same biological activity. For indazole derivatives, a common bioisosteric replacement involves substituting a carboxylic acid group with a tetrazole to improve metabolic stability and cell permeability. In another example, a 1,2,4-oxadiazole (B8745197) ring was successfully used as a bioisostere for a different functional group in the design of indazole-based monoamine oxidase B (MAO-B) inhibitors. nih.gov For this compound derivatives, bioisosteric replacements could be applied to substituents at the C3 position or to one of the amine groups to fine-tune activity and pharmacokinetic profiles.

Computational and Theoretical Investigations of 1h Indazole 5,7 Diamine

Quantum Mechanical Studies (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, stability, and reactivity of molecules. Such studies on the indazole scaffold have elucidated key chemical properties that are crucial for drug design and mechanistic chemistry.

DFT calculations are frequently used to determine the distribution of electrons within a molecule and to predict its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in studies of various indazole derivatives, molecules with a higher HOMO value were identified as effective electron donors, whereas those with a lower LUMO value were better electron acceptors. nih.gov These quantum chemical descriptors help in understanding molecular behavior and predicting how a molecule like 1H-Indazole-5,7-diamine might interact with other chemical species. nih.gov

ParameterSignificance in Reactivity PredictionTypical Application in Indazole Studies
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Identifying which part of the molecule is most likely to be attacked by electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Identifying which part of the molecule is most likely to be attacked by nucleophiles.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap implies higher reactivity; used to rank the stability of different derivatives. nih.gov
Chemical Hardness Resistance to change in electron distribution.Calculated from the HOMO-LUMO gap; a good indicator of overall reactivity. nih.gov

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. The relative stability of these forms is crucial as it dictates the molecule's structure and interaction patterns. Quantum chemical calculations are essential for determining the most energetically favorable tautomer. Studies on related bicyclic nitrogen heterocycles, such as 5,7-dinitrobenzotriazole, have shown that the 1H tautomer is the most energetically preferable form. mdpi.com This preference is consistent with experimental observations from X-ray diffraction. mdpi.com For this compound, DFT calculations would similarly be employed to calculate the relative energies of the possible tautomers (e.g., 1H, 2H, and potentially tautomers involving the exocyclic amino groups) to identify the most stable isomer under various conditions.

DFT is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms at a molecular level. For example, the mechanism of the addition of 1H-indazole and its nitro-derivatives to formaldehyde (B43269) has been successfully elucidated using DFT calculations at the B3LYP/6-311++G(d,p) level. researchgate.net These theoretical models provided a sound basis for experimental observations made through NMR spectroscopy. researchgate.net A similar computational approach could be applied to investigate the reactivity of the diamino groups in this compound in reactions such as acylation, alkylation, or coupling reactions, providing insights into regioselectivity and reaction kinetics.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool in drug discovery for screening virtual libraries of compounds and understanding ligand-protein interactions.

The primary goal of molecular docking is to predict the conformation and orientation (the "pose") of a ligand within the active site of a target protein. In studies involving indazole derivatives, software such as AutoDock has been used to assess their binding efficacy against specific protein targets, such as those related to renal cancer (PDB: 6FEW). nih.govrsc.org The process involves preparing the 3D structures of the ligand and the protein, defining a grid box that encompasses the active site, and then running an algorithm that samples numerous possible poses. nih.gov The resulting poses are typically ranked based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). nih.gov For this compound, this method could be used to predict its binding mode to various kinases or other enzymes implicated in disease, guiding the design of more potent inhibitors.

Beyond predicting the binding pose, docking simulations provide detailed information about the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stable binding. Visualization tools are used to analyze the docking results and identify the key residues involved in the interaction. nih.gov For example, docking studies of 1-trityl-5-azaindazole derivatives with the Peripheral Benzodiazepine Receptor (PBR) identified interactions with active site amino acids such as LEU43, GLN109, ILE141, and LYS140. A similar analysis for this compound would aim to identify which of its functional groups (the indazole nitrogen atoms, the two amino groups) form hydrogen bonds or other key interactions, thereby explaining the structural basis for its biological activity.

Interaction TypeDescriptionKey Functional Groups in this compoundPotential Interacting Amino Acid Residues
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).Indazole NH, Pyrazole (B372694) N, Amino (-NH2) groupsAsp, Glu, Gln, Asn, Ser, Thr, Tyr, His
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Benzene (B151609) ring of the indazole coreAla, Val, Leu, Ile, Phe, Trp, Met, Pro
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Indazole bicyclic aromatic systemPhe, Tyr, Trp, His

Molecular Dynamics (MD) Simulations

Protein-Ligand Stability and Dynamics

MD simulations are instrumental in evaluating the stability of a ligand once it is bound to the active site of a protein. Studies on various indazole derivatives have demonstrated their ability to form stable complexes with therapeutic targets such as Cyclooxygenase-2 (COX-2) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govresearchgate.net In these simulations, a key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value indicates that the ligand remains securely in the binding pocket without significant fluctuations.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence. For instance, in a typical simulation of an indazole derivative bound to a kinase, the residues in the active site that interact directly with the ligand are expected to show lower RMSF values, indicating a stable binding interaction. researchgate.net The binding free energy, often calculated using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA), further quantifies the affinity between the ligand and the protein. researchgate.net

Table 1: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex

MetricValueInterpretation
Ligand RMSD1.5 ÅIndicates stable binding within the active site.
Protein RMSD2.0 ÅShows overall protein structure remains stable.
Binding Free Energy (ΔG)-45.5 kcal/molSuggests a strong and favorable binding affinity.

Conformational Changes and Binding Pathway Analysis

MD simulations can also elucidate the conformational changes that occur in both the ligand and the protein upon binding. These simulations can capture the process of the ligand entering the binding site and how the protein structure adapts to accommodate it—a concept known as induced fit. Understanding these dynamic changes is crucial for designing molecules with improved binding kinetics and affinity.

Advanced simulation techniques, such as steered molecular dynamics (SMD) or umbrella sampling, can be used to explore the binding and unbinding pathways of a ligand. This analysis provides a detailed picture of the energy landscape of the binding process, highlighting key intermediate states and energy barriers. While specific binding pathway analyses for this compound are not extensively documented in public literature, the methodologies are widely applied to similar heterocyclic compounds to understand the mechanism of action and resistance.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are vital computational tools that correlate the chemical structure of compounds with their biological activities. These models are used to predict the activity of new molecules and to guide the strategic optimization of lead compounds.

Prediction of Biological Activities

QSAR models are built using a dataset of compounds with known activities. For the indazole scaffold, researchers have developed 3D-QSAR models to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov These models generate steric and electrostatic contour maps that visualize the regions where bulky groups or specific electronic properties are favorable or unfavorable for activity. nih.govresearchgate.net

For example, a QSAR model might predict that adding a hydrogen bond donor at the 7-position of the indazole ring could enhance binding to a specific protein target. These predictive models allow for the virtual screening of large libraries of compounds, prioritizing the synthesis and testing of molecules with the highest predicted potency. imist.majyoungpharm.org

Table 2: Example of a QSAR Model Equation for Predicting Inhibitory Activity (pIC₅₀)

DescriptorCoefficientDescription
LogP+0.25Lipophilicity (positive correlation)
TPSA-0.01Topological Polar Surface Area (negative correlation)
H-Bond Donors+0.40Number of Hydrogen Bond Donors (positive correlation)
Molecular Weight-0.005Molecular Weight (slight negative correlation)
Model EquationpIC₅₀ = 5.6 + 0.25(LogP) - 0.01(TPSA) + 0.40(H-Donors) - 0.005(MW)

Lead Optimization Strategies

QSAR and cheminformatics analyses are central to lead optimization in drug discovery. Once an initial "hit" compound like this compound is identified, these methods guide its chemical modification to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

The contour maps generated from 3D-QSAR studies provide direct guidance for structural modifications. For instance, if a map shows a sterically favored region near the 5-position of the indazole ring, chemists can synthesize derivatives with larger substituents at that position to enhance protein-ligand interactions. nih.gov Similarly, pharmacophore modeling, a related technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) required for biological activity. researchgate.net This "pharmacophore hypothesis" serves as a template for designing new molecules that retain these key features while modifying other parts of the structure to fine-tune their properties. nih.govresearchgate.net These computational strategies accelerate the development of optimized drug candidates based on the versatile indazole scaffold. nih.gov

Preclinical Development and Future Perspectives

Development of Novel 1H-Indazole-5,7-diamine Based Therapeutic Agents

The development of therapeutic agents based on the 1H-indazole-diamine framework is largely driven by its potential as a hinge-binding fragment in various protein kinases, which are crucial targets in cancer therapy. nih.gov While direct research on the 5,7-diamine isomer is not extensively detailed, significant progress has been made with closely related amino-indazole derivatives, providing a strong rationale for the therapeutic potential of the 5,7-diamine scaffold.

Research into various substituted indazole amines has demonstrated potent anti-proliferative activity across numerous human cancer cell lines. benthamdirect.commdpi.com For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory effects on lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. mdpi.com One compound, in particular, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting greater selectivity for cancer cells over normal cells. mdpi.combohrium.com

The primary mechanism of action for many of these compounds is the inhibition of protein kinases. The indazole core is a key feature in several FDA-approved kinase inhibitors, including Pazopanib and Axitinib. nih.govnih.gov Derivatives of the 1H-indazole scaffold have been developed as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Extracellular Signal-Regulated Kinase (ERK1/2). nih.gov The amino group on the indazole ring often plays a critical role in forming hydrogen bonds within the ATP-binding site of these kinases, effectively blocking their activity and downstream signaling pathways that promote cell proliferation. nih.gov

The table below summarizes the activity of several representative amino-indazole derivatives, highlighting their targets and therapeutic potential, which underscores the promise of the this compound scaffold.

Derivative ClassTarget(s)Observed ActivityCancer Cell Lines
1H-Indazole-6-amine Derivatives Not specifiedPotent anti-proliferative activity (IC50 = 14.3 µM)HCT116 (colorectal)
1H-Indazole-3-amine Derivatives Bcl2 family, p53/MDM2 pathwayInhibition of cell proliferation (IC50 = 5.15 µM)K562 (leukemia)
1H-Indazole Derivatives FGFR1-3 KinasesPotent inhibition (IC50 = 0.8–2.0 µM)Not specified
1H-Indazole Amide Derivatives ERK1/2Strong enzymatic and cellular activity (IC50 = 9.3–25.8 nM)HT29 (colon)

This table is generated based on data from multiple research findings on various amino-indazole derivatives. benthamdirect.commdpi.comnih.gov

Exploration of Combination Therapies

The targeted nature of indazole-based kinase inhibitors makes them ideal candidates for combination therapies. The dysregulation of kinase signaling pathways is a hallmark of many cancers, and combining a specific kinase inhibitor with other anticancer agents can lead to synergistic effects, overcome drug resistance, and improve therapeutic outcomes.

While specific combination studies involving this compound are in the preclinical stage, the strategy is well-established for other indazole-based drugs. For instance, kinase inhibitors like Pazopanib are used in combination with other chemotherapeutic agents to treat various cancers. The rationale for this approach is to target multiple nodes in the complex signaling networks that drive tumor growth and survival. An indazole-diamine derivative could be combined with a cytotoxic chemotherapy drug, where the indazole compound inhibits a specific survival pathway (like a kinase pathway), making the cancer cells more susceptible to the cell-killing effects of the chemotherapy agent.

Furthermore, combination therapy can involve two or more targeted agents. A this compound based inhibitor targeting a specific kinase could be paired with another inhibitor that targets a different kinase in a parallel or downstream pathway. This dual-targeting approach can prevent the cancer cells from developing resistance by bypassing the inhibited pathway.

Advanced Drug Delivery Systems

The therapeutic efficacy of potent molecules like this compound derivatives can be significantly enhanced through advanced drug delivery systems. qub.ac.uk These systems aim to improve the solubility, stability, and pharmacokinetic profile of the drug, while also enabling targeted delivery to the tumor site, thereby minimizing systemic side effects. qub.ac.uk

Potential drug delivery platforms for indazole-based therapeutics include:

Nanoparticle-Based Systems: Encapsulating the indazole compound within nanoparticles (such as lipid, polymeric, or inorganic nanoparticles) can improve its bioavailability. qub.ac.uk These nanocarriers can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively target cancer cells by decorating their surface with specific ligands (e.g., antibodies or peptides). qub.ac.uk

Lipid Nanoparticles: These are highly versatile and can deliver both lipophilic and hydrophilic compounds. For indazole derivatives, lipid nanoparticles could improve therapeutic efficacy by increasing the drug's accumulation at the site of action. qub.ac.uk

Nanogels and Cyclodextrins: These systems can be used to improve the solubility of poorly water-soluble indazole derivatives and provide controlled or sustained release of the drug over time. qub.ac.uk

By leveraging these advanced delivery technologies, the therapeutic window of this compound based agents can be widened, allowing for more effective and safer cancer treatments.

Emerging Applications of Indazole Diamines in Materials Science

While the primary focus of research on indazole diamines has been in medicinal chemistry, their unique chemical structure suggests potential applications in materials science. The rigid, aromatic 1H-indazole core combined with two reactive amine functional groups makes this compound an interesting building block for novel materials.

Potential applications could include:

High-Performance Polymers: Diamines are common monomers used in the synthesis of polyimides and polyamides, which are classes of polymers known for their high thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid indazole structure into a polymer backbone could impart unique properties, such as enhanced thermal stability or specific optical characteristics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole (B372694) ring and the two amine groups can act as ligands, coordinating with metal ions to form coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Organic Electronics: The aromatic and electron-rich nature of the indazole ring system suggests that its derivatives could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-donating and charge-transporting properties are desirable.

Although this area is still largely unexplored, the fundamental chemical properties of this compound present intriguing possibilities for the design of new functional materials.

Challenges and Opportunities in Indazole-Diamine Research

The field of indazole-diamine research is filled with both challenges and significant opportunities. The continued interest in this scaffold is driven by its proven success in approved drugs and its vast potential for creating novel therapeutics. nih.gov

Challenges:

Synthetic Complexity: The synthesis of specific indazole isomers can be challenging. Achieving regioselectivity—placing substituents at the desired positions on the indazole ring—requires sophisticated synthetic strategies and careful control of reaction conditions. nih.govresearchgate.net

Kinase Selectivity: While many indazole derivatives inhibit kinases, achieving high selectivity for a specific kinase target over others is a major hurdle. nih.gov Off-target activity can lead to undesirable side effects. Structure-based drug design and extensive screening are required to develop highly selective inhibitors.

Pharmacokinetic Properties: Like many small molecule inhibitors, indazole derivatives can face challenges with metabolic instability, rapid clearance, or poor oral bioavailability, which can limit their clinical utility. nih.gov

Opportunities:

Privileged Scaffold: The indazole nucleus is a well-validated "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets. nih.gov This provides a robust foundation for developing new drugs against a wide range of diseases.

Expanding Therapeutic Areas: While oncology is the primary focus, the biological activities of indazole derivatives are diverse, including anti-inflammatory, antibacterial, and neuroprotective properties. sci-hub.seresearchgate.net There is a significant opportunity to explore this compound derivatives for treating inflammatory disorders, infectious diseases, and neurodegenerative conditions. nih.gov

Novel Synthetic Methods: There is ongoing research to develop more efficient, scalable, and environmentally friendly methods for synthesizing indazole derivatives. nih.govacs.org Innovations in catalysis and synthetic methodology will accelerate the discovery and development of new indazole-based compounds. pnrjournal.com

Q & A

Q. What are the common synthetic routes for 1H-Indazole-5,7-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via reductive cyclization of nitro-substituted precursors or transition-metal-catalyzed C–N/N–N bond formation. For example, catalytic systems like Pd/C or Cu(I) under hydrogenation conditions enable selective reduction of nitro groups while preserving the diamine functionality. Reaction solvent (e.g., ethanol vs. acetic acid) and temperature (80–120°C) critically impact yield due to competing side reactions, such as over-reduction or ring-opening. Optimizing stoichiometry of reducing agents (e.g., H₂ vs. NaBH₄) is also essential .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :
  • ¹H NMR : The amine protons (5,7-positions) appear as broad singlets (δ 4.5–5.5 ppm), while aromatic protons (positions 3,4,6) show distinct splitting patterns due to coupling with adjacent NH₂ groups.
  • IR : N-H stretching vibrations (3300–3500 cm⁻¹) and aromatic C=C/C-N stretches (1500–1600 cm⁻¹) confirm the indazole core.
  • MS : Molecular ion peaks ([M+H]⁺) at m/z 149.1 (C₇H₈N₄) with fragmentation patterns (e.g., loss of NH₂ groups) differentiate it from quinoxaline-diamine analogs .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and binding affinity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the molecule’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For pharmacological studies, molecular docking (AutoDock Vina) evaluates interactions with target proteins (e.g., adenosine A₂A receptors). Validation against experimental crystallographic data ensures accuracy. For example, planar geometry and amine group orientation correlate with binding affinity in inverse agonist designs .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from assay variability (e.g., cell lines, ligand concentrations). To address this:
  • Perform dose-response curves across multiple assays (e.g., cAMP inhibition vs. radioligand binding).
  • Validate purity (>95% via HPLC) to rule out impurity-driven artifacts.
  • Cross-reference with structural analogs (e.g., thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives) to identify substituent-specific trends .

Q. How does substitution at the 3-position of this compound influence its pharmacological profile?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -CN) at the 3-position enhances metabolic stability but may reduce solubility. For instance:
  • 3-Nitro : Increases affinity for kinase targets (e.g., JAK2) but requires prodrug strategies for bioavailability.
  • 3-Cyano : Improves blood-brain barrier penetration in CNS-targeted agents.
    Computational ADMET models (e.g., SwissADME) guide rational design to balance potency and pharmacokinetics .

Q. What sustainable synthesis approaches minimize waste in this compound production?

  • Methodological Answer : Transition-metal-free protocols using lignin-derived β-O-4 segments (via one-pot multicomponent reactions) reduce reliance on toxic catalysts. Solvent-free mechanochemical grinding or ethanol/water biphasic systems improve atom economy (>80%). Life-cycle assessment (LCA) metrics compare energy use and E-factor (kg waste/kg product) against traditional methods .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

  • Methodological Answer :
  • Re-optimize DFT parameters (e.g., inclusion of dispersion corrections or solvent effects).
  • Validate with kinetic studies (e.g., monitoring reaction intermediates via in-situ IR).
  • Compare with analogous systems (e.g., 4-nitroindazole derivatives) to identify steric/electronic outliers .

Tables for Key Data

Property Experimental Value Computational Prediction Reference
HOMO-LUMO Gap (eV)4.2 (UV-Vis)4.0 (B3LYP/6-311+G(d,p))
Aqueous Solubility (mg/mL)1.8 (pH 7.4)2.1 (SwissADME)
LogP0.91.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.